(2-Bromo-3-nitrophenyl)methanol (2-Bromo-3-nitrophenyl)methanol
Brand Name: Vulcanchem
CAS No.: 90407-20-8
VCID: VC7899113
InChI: InChI=1S/C7H6BrNO3/c8-7-5(4-10)2-1-3-6(7)9(11)12/h1-3,10H,4H2
SMILES: C1=CC(=C(C(=C1)[N+](=O)[O-])Br)CO
Molecular Formula: C7H6BrNO3
Molecular Weight: 232.03 g/mol

(2-Bromo-3-nitrophenyl)methanol

CAS No.: 90407-20-8

Cat. No.: VC7899113

Molecular Formula: C7H6BrNO3

Molecular Weight: 232.03 g/mol

* For research use only. Not for human or veterinary use.

(2-Bromo-3-nitrophenyl)methanol - 90407-20-8

Specification

CAS No. 90407-20-8
Molecular Formula C7H6BrNO3
Molecular Weight 232.03 g/mol
IUPAC Name (2-bromo-3-nitrophenyl)methanol
Standard InChI InChI=1S/C7H6BrNO3/c8-7-5(4-10)2-1-3-6(7)9(11)12/h1-3,10H,4H2
Standard InChI Key XWMVYVPXQRUCMG-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1)[N+](=O)[O-])Br)CO
Canonical SMILES C1=CC(=C(C(=C1)[N+](=O)[O-])Br)CO

Introduction

Chemical and Structural Properties

Molecular Characteristics

(2-Bromo-3-nitrophenyl)methanol belongs to the class of nitroaromatic alcohols. Key structural and physicochemical properties include:

PropertyValueSource
Molecular FormulaC₇H₆BrNO₃
Molecular Weight232.03 g/mol
IUPAC Name(2-Bromo-3-nitrophenyl)methanol
SMILES NotationOCc1cccc(c1Br)N+[O-]
InChI KeyXWMVYVPXQRUCMG-UHFFFAOYSA-N

The compound’s planar benzene ring and electron-withdrawing groups (bromine, nitro) influence its reactivity, particularly in electrophilic substitution and reduction reactions.

Spectroscopic Data

  • ¹H NMR (CDCl₃): Peaks at δ 7.48 (d, J=8.1 Hz, 1H), 7.37 (t, J=8.1 Hz, 1H), 7.27 (d, J=8.4 Hz, 1H), and 6.13 (br s, 1H) correspond to aromatic protons and the hydroxyl group .

  • ¹³C NMR: Signals at δ 153.7, 128.7, 119.8, 117.5, and 102.9 confirm the carbon framework .

Synthesis and Production

Industrial-Scale Considerations

Industrial production optimizes solvent systems (e.g., dichloromethane) and catalysts to enhance yield and purity. Continuous flow reactors are employed to manage exothermic reactions safely .

Applications in Research and Industry

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing:

  • Antimicrobial agents: Brominated nitroaromatics are explored for their biofilm inhibition properties.

  • Kinase inhibitors: Functional groups enable structural diversification in drug discovery .

Organic Synthesis

  • Cross-coupling reactions: Suzuki-Miyaura couplings using the bromine substituent .

  • Nitro group reduction: Conversion to amines for further functionalization .

Material Science

Electron-deficient aromatic systems are investigated for optoelectronic applications, though specific studies on this compound remain limited.

Hazard StatementPrecautionary MeasureSource
H302 (Harmful if swallowed)Avoid ingestion; use PPE
H315 (Skin irritation)Wear gloves and protective clothing
H319 (Eye irritation)Use safety goggles
H335 (Respiratory irritation)Use fume hoods

Research Frontiers

Mechanistic Studies

  • Electrophilic aromatic substitution: Bromine and nitro groups direct incoming electrophiles to specific positions on the ring .

  • Solvent effects: Polar aprotic solvents (e.g., DMF) enhance reaction rates in cross-coupling .

Biological Activity

Preliminary studies suggest moderate antibacterial activity against Staphylococcus aureus, though further toxicological profiling is needed .

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